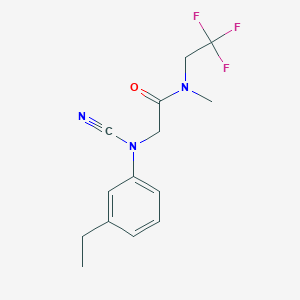

![molecular formula C18H17N5O2S B2371786 3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396845-79-6](/img/structure/B2371786.png)

3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several heterocyclic rings, including benzo[d]imidazole and pyrimido[2,1-b][1,3]thiazin. These structures are often found in bioactive compounds, suggesting potential pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. Detailed analysis would require advanced techniques such as NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzo[d]imidazoles are known to participate in a variety of reactions, including those catalyzed by transition metals .Applications De Recherche Scientifique

Synthesis and Growth Regulatory Activity

- A study conducted by Slyvka et al. (2022) on the synthesis of phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines, which are structurally related to the specified compound, explored their impact on the physiological development of seedlings of the plant Cucumis sativus. Some derivatives exhibited notable inhibitory and growth-stimulating effects at specific concentrations (Slyvka et al., 2022).

Anti-inflammatory Activity

- Another study by Slyvka et al. (2022) investigated the anti-inflammatory properties of N-Oxides 4-Pyridinyloxy substituted (benzo)imidazo[2,1-b][1,3]thiazines. This research demonstrated that certain derivatives possess anti-inflammatory effects, suggesting potential as non-steroidal anti-inflammatory agents (Slyvka et al., 2022).

Synthesis and Biological Evaluation

- Research by Meriç et al. (2008) focused on the synthesis of 3,4-disubstituted derivatives of imidazo[2,1-b][1,3]thiazole and thiazine, examining their cytotoxic effects on noncancer and cancer cells. This study highlighted the potential therapeutic applications of such compounds in cancer treatment (Meriç et al., 2008).

Potential as Anti-inflammatory Agents

- A 2022 study described the synthesis of novel imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxyl moiety. These compounds were evaluated for their anti-inflammatory activity in vivo, identifying promising candidates for further research and optimization (2022).

Synthesis and Antimicrobial Activity

- Saliyeva et al. (2021) synthesized a series of new 6-[(pyridine-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b]thiazines and investigated their antibacterial, antifungal, and anti-inflammatory activities. The findings indicated notable antifungal activity against Candida albicans and anti-inflammatory effects (Saliyeva et al., 2021).

Synthesis and Anti-inflammatory Activity of S-oxides

- Research in 2023 by Slyvka et al. explored the synthesis of S-oxides of pyridinyloxy substituted imidazo[2,1-b][1,3]thiazines. Their study revealed an effective anti-inflammatory derivative, illustrating the therapeutic potential of such compounds (Slyvka et al., 2023).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-11-8-19-18-23(15(11)24)9-12(10-26-18)16(25)22-7-6-21-14-5-3-2-4-13(14)20-17(21)22/h2-5,8,12H,6-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVURAWBOAFTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)

![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)